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(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid
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Overview
Description
(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with an oxoazetidinyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid typically involves the formation of the boronic acid group through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis . The oxoazetidinyl group can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid derivative is coupled with various halides under palladium-catalyzed conditions . The reaction conditions are optimized to ensure high yield and purity, often involving the use of specific ligands and bases to facilitate the coupling process.
Chemical Reactions Analysis
Types of Reactions: (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The oxoazetidinyl group can be reduced under specific conditions.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Reduced azetidinyl derivatives.
Substitution: Coupled products with various aryl or vinyl groups.
Scientific Research Applications
(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form complex organic molecules.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid group to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The oxoazetidinyl group may also participate in various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic Acid: Used as a synthetic building block in pharmaceuticals.
4-Bromophenylboronic Acid: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: (4-(4-Oxoazetidin-2-yl)phenyl)boronic acid is unique due to the presence of the oxoazetidinyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for specialized applications in research and industry.
Biological Activity
(4-(4-Oxoazetidin-2-yl)phenyl)boronic acid is a boronic acid derivative notable for its potential biological applications, particularly in medicinal chemistry. This compound features a unique oxoazetidine structure that may influence its interactions with biological macromolecules, impacting its effectiveness in various therapeutic contexts.
The molecular formula of this compound is C11H12BNO, with a molecular weight of approximately 221.03 g/mol. The compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases, making it useful in organic synthesis and biological applications.
Biological Activity Overview
Research indicates that boronic acids, including this compound, exhibit various biological activities such as:
- Anticancer Activity : Preliminary studies suggest that the compound may possess antiproliferative effects against specific cancer cell lines. For instance, it has been shown to be effective against androgen-dependent prostate cancer cells (LAPC-4), outperforming standard antiandrogens like flutamide and bicalutamide in certain assays .
- Antibacterial Properties : The compound has demonstrated antibacterial activity against strains such as Escherichia coli, indicating its potential use in treating bacterial infections .
- Antioxidant Effects : Studies have highlighted the antioxidant capabilities of boronic acid derivatives, which can mitigate oxidative stress in biological systems .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The unique oxoazetidine moiety may contribute to its interaction with biomolecules, enhancing its selectivity and potency. For example:
- Binding Interactions : The ability of boronic acids to selectively bind to certain biomolecules can influence their activity and stability. This binding property is essential for their function as enzyme inhibitors or modulators .
Anticancer Activity Study
In a comparative study involving various compounds, this compound was evaluated for its antiproliferative effects on LAPC-4 cells. Results indicated that modifications in the compound's structure significantly affected its activity:
Compound | Activity Against LAPC-4 | Toxicity on Non-Cancerous Cells |
---|---|---|
9a | More effective than standard antiandrogens | Lower toxicity observed |
11a | Complete loss of activity when modified | Not applicable |
This suggests that specific structural features are critical for maintaining biological activity .
Antibacterial Evaluation
The antibacterial efficacy of this compound was assessed against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa. The results demonstrated synergistic effects when combined with β-lactam antibiotics, indicating potential applications in overcoming antibiotic resistance:
Strain | FICI Value | Observations |
---|---|---|
Klebsiella pneumoniae | <0.5 | Significant synergistic activity |
Pseudomonas aeruginosa | ~0.5 | Moderate synergistic effect |
These findings highlight the compound's potential role in enhancing the efficacy of existing antibiotics .
Properties
Molecular Formula |
C9H10BNO3 |
---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
[4-(4-oxoazetidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C9H10BNO3/c12-9-5-8(11-9)6-1-3-7(4-2-6)10(13)14/h1-4,8,13-14H,5H2,(H,11,12) |
InChI Key |
MVALJYDGKWNWTR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CC(=O)N2)(O)O |
Origin of Product |
United States |
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